3-Cyano-3-(dimethyamino)oxetane
Overview
Description
3-Cyano-3-(dimethylamino)oxetane is a chemical compound characterized by a four-membered oxetane ring with a cyano group and a dimethylamino group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-(dimethylamino)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both a cyano group and a dimethylamino group. This can be achieved through various cyclization reactions, such as the Paternò–Büchi [2+2] photocycloaddition reaction, which involves the reaction of an alkene with a carbonyl compound under UV light .
Industrial Production Methods
Industrial production of 3-Cyano-3-(dimethylamino)oxetane may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-(dimethylamino)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
3-Cyano-3-(dimethylamino)oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for its metabolic stability and ability to form hydrogen bonds.
Mechanism of Action
The mechanism of action of 3-Cyano-3-(dimethylamino)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The compound’s ability to form hydrogen bonds and its metabolic stability also contribute to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-3-(methylamino)oxetane
- 3-Cyano-3-(ethylamino)oxetane
- 3-Cyano-3-(propylamino)oxetane
Uniqueness
3-Cyano-3-(dimethylamino)oxetane is unique due to its specific combination of a cyano group and a dimethylamino group on the oxetane ring. This combination imparts distinct physicochemical properties, such as increased metabolic stability and the ability to form hydrogen bonds, which are valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(dimethylamino)oxetane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8(2)6(3-7)4-9-5-6/h4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQPBXFQSJJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271378 | |
Record name | 3-Oxetanecarbonitrile, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414513-73-7 | |
Record name | 3-Oxetanecarbonitrile, 3-(dimethylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414513-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxetanecarbonitrile, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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